(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde (2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde
Brand Name: Vulcanchem
CAS No.: 152873-63-7
VCID: VC21258877
InChI: InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-
SMILES: CN(C)C=C(C=O)F
Molecular Formula: C5H8FNO
Molecular Weight: 117.12 g/mol

(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde

CAS No.: 152873-63-7

Cat. No.: VC21258877

Molecular Formula: C5H8FNO

Molecular Weight: 117.12 g/mol

* For research use only. Not for human or veterinary use.

(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde - 152873-63-7

Specification

CAS No. 152873-63-7
Molecular Formula C5H8FNO
Molecular Weight 117.12 g/mol
IUPAC Name (Z)-3-(dimethylamino)-2-fluoroprop-2-enal
Standard InChI InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-
Standard InChI Key QMQZXWWFXNWPMP-HYXAFXHYSA-N
Isomeric SMILES CN(C)/C=C(/C=O)\F
SMILES CN(C)C=C(C=O)F
Canonical SMILES CN(C)C=C(C=O)F

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

(2Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is uniquely identified through several standardized chemical identifiers. The compound's CAS registry number is 152873-63-7, which serves as its primary unique identifier in chemical databases and regulatory documentation . Its molecular formula is C5H8FNO, indicating it contains five carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom . The exact mass of the compound has been calculated as 117.058992041 Da, which is essential for mass spectrometric analysis and identification . Additionally, the compound is registered in the PubChem database with the identifier CID 11804730 for the Z-isomer specifically .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts. These include (Z)-3-(dimethylamino)-2-fluoroprop-2-enal, which is the IUPAC-compliant alternative name . Other common names include beta-(Dimethylamino)-alpha-fluoropropenal and 3-dimethylamino-2-fluoroacrolein . In commercial listings, it may also be identified by registry numbers from various databases such as ZINC36447739 and AKOS006372020 . The systematic name 2-Propenal, 3-(dimethylamino)-2-fluoro-, (2Z)- is also used, particularly in regulatory and safety documentation .

Structural Identifiers

For computational and database purposes, the compound is represented by specific structural identifiers. The InChI (International Chemical Identifier) for the Z-isomer is InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-, which encodes the complete structural information including stereochemistry . The corresponding InChIKey, QMQZXWWFXNWPMP-HYXAFXHYSA-N, provides a fixed-length identifier that is useful for database searching and web applications . The SMILES notation, CN(C)/C=C(/C=O)\F, represents the molecular structure with the backslashes indicating the Z stereochemistry of the double bond .

Structural Characteristics

Molecular Structure

The molecular structure of (2Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde features a central carbon-carbon double bond with specific substituents. The compound contains an aldehyde group (CHO) and a fluorine atom attached to one carbon of the double bond, while the other carbon bears a dimethylamino group (N(CH3)2) . The Z-configuration (from the German "zusammen" meaning "together") indicates that the dimethylamino group and the aldehyde group are positioned on the same side of the double bond plane . This stereochemical arrangement is critical to the compound's properties and reactivity, distinguishing it from the E-isomer where these groups would be on opposite sides .

Stereochemistry

The (2Z) prefix in the compound's name specifically denotes the stereochemistry of the double bond, with the "2" indicating that the stereocenter is at the second carbon of the main chain . In this configuration, the dimethylamino group and the carbonyl group of the aldehyde are positioned on the same side of the double bond plane, while the fluorine atom is positioned on the opposite side relative to the carbon chain . This stereochemical arrangement is significant as it influences the compound's physical properties, reactivity, and potential applications in synthesis .

Functional Groups

The compound contains several important functional groups that define its chemical behavior. The aldehyde group (-CHO) is a carbonyl-containing functional group known for its reactivity in various organic reactions including nucleophilic addition and oxidation . The dimethylamino group (-N(CH3)2) is a tertiary amine that contributes to the compound's basicity and nucleophilicity . The fluorine atom is a highly electronegative substituent that affects the electron distribution across the molecule, potentially influencing reaction selectivity and rates . The carbon-carbon double bond (C=C) is another reactive site that can participate in addition reactions, potentially making this compound useful as a building block in organic synthesis .

Physical and Chemical Properties

Solubility and Partition Coefficient

Applications and Uses

Pharmaceutical Applications

The compound (2Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde appears to have significant applications in pharmaceutical intermediates, as indicated by its categorization under "Pharmaceutical Intermediates" and "Anesthetics" in commercial listings . The structural features of the compound, including the reactive aldehyde group and the specifically positioned fluorine atom, make it potentially valuable in the synthesis of more complex pharmaceutical compounds . Fluorinated compounds are increasingly important in pharmaceutical development due to the unique properties that fluorine imparts, including increased metabolic stability and membrane permeability .

Comparative Analysis With Related Compounds

Comparison With E-isomer

The search results include information about both the Z-isomer (CID 11804730) and a non-specific stereochemistry entry (CID 54236093) of the compound in the PubChem database . The Z-isomer is specifically identified by the InChIKey QMQZXWWFXNWPMP-HYXAFXHYSA-N, while the non-specific entry has the InChIKey QMQZXWWFXNWPMP-UHFFFAOYSA-N . The difference in the InChIKey segment ("HYXAFXHYSA" vs. "UHFFFAOYSA") reflects the stereochemical information encoded in these identifiers . While the basic physical and chemical properties calculated for both entries are similar, the stereochemistry would be expected to influence the three-dimensional shape of the molecule, potentially affecting its reactivity, binding properties, and applications in stereoselective synthesis .

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